molecular formula C23H17BrN2O4S B2586836 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate CAS No. 851092-60-9

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate

Cat. No.: B2586836
CAS No.: 851092-60-9
M. Wt: 497.36
InChI Key: KSAVPVRUALOOOQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate (Molecular formula: C₂₃H₁₇BrN₂O₄S; Molecular weight: 497.37 g/mol) is a pyrazole derivative featuring a benzenesulfonyl group at position 4, a methyl group at position 3, a phenyl group at position 1, and a 3-bromobenzoate ester at position 5 of the pyrazole ring (Fig. 1) . Its structural complexity arises from the combination of sulfonyl, brominated aromatic, and ester functionalities, which influence its physicochemical properties, such as lipophilicity (logP ≈ 4.2 estimated) and solubility in organic solvents.

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)20-13-6-3-7-14-20)22(26(25-16)19-11-4-2-5-12-19)30-23(27)17-9-8-10-18(24)15-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAVPVRUALOOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Acylation Mechanism

The acylation of pyrazolones proceeds via nucleophilic attack of the carbonyl oxygen on the acyl chloride, forming an intermediate that undergoes dehydration to yield the acylated product .

Mechanism Steps :

  • Deprotonation of the pyrazolone oxygen.

  • Nucleophilic attack on the acyl chloride carbonyl.

  • Formation of a tetrahedral intermediate.

  • Elimination of HCl to yield the acylated product.

Sulfonation Mechanism

Sulfonation typically involves electrophilic substitution on aromatic rings. For benzenesulfonyl derivatives:

  • Benzene sulfonyl chloride reacts with the pyrazole core under basic conditions.

  • The sulfonamide group forms via substitution at the pyrazole’s reactive position .

Reaction Conditions

  • Acylations : Require precise control of reaction time and solvent. For example, trifluoromethyl-substituted acyl chlorides demand longer reaction times (9 h) compared to methyl-substituted analogs (1.5 h) .

  • Sulfonation : May require activating groups (e.g., electron-donating substituents) to direct substitution to the desired position .

  • Esterification : Steric hindrance from the bromine atom in 3-bromobenzoate may necessitate milder conditions or longer reaction times.

Analytical Validation

Characterization typically involves:

  • NMR spectroscopy : To confirm regiochemistry (e.g., coupling constants in ¹H NMR).

  • Melting point analysis : Critical for assessing purity .

  • TLC : Used to monitor reaction progress and isolate products .

Antioxidant and Cytotoxic Activity

Related pyrazole derivatives (e.g., 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)) exhibit radical scavenging activity (DPPH assay) and cytotoxicity against colorectal cancer cells (IC₅₀: 9.9 ± 1.1 μM) . The benzenesulfonyl group may enhance these properties by modulating electronic effects or solubility.

Structural Insights

Crystallographic studies of pyrazole derivatives reveal planar five-membered rings with phenyl rings aligned at specific angles (e.g., 47.0° for one derivative) . Such structural data informs rational drug design for optimized bioactivity.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate exhibit various biological activities, particularly:

Antileishmanial Activity :
Studies have shown that derivatives of pyrazole compounds possess significant antileishmanial properties. For instance, certain pyrazole derivatives have demonstrated effectiveness against Leishmania infantum and Leishmania amazonensis, with some compounds showing potency comparable to established treatments like pentamidine but with reduced cytotoxicity .

Cytotoxicity and Molecular Modeling :
Molecular modeling studies have been conducted to evaluate the interaction of these compounds with target proteins in leishmaniasis. The modifications in electronic regions and lipophilicity were identified as key factors influencing their biological activity .

Case Study 1: Antileishmanial Efficacy

A series of experiments evaluated the efficacy of various pyrazole derivatives against leishmanial strains. Compounds such as 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed promising results in inhibiting L. infantum and L. amazonensis promastigotes. The most effective compounds had IC50 values in the low micromolar range, indicating potent activity against these parasites .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of pyrazole derivatives using green chemistry principles. The utilization of cellulose sulfuric acid as a catalyst not only improved yields but also minimized environmental impact, showcasing an effective approach to synthesizing complex organic molecules without relying on hazardous reagents .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Esters

4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-Chlorobenzoate
  • Molecular Formula : C₂₄H₁₇Cl₂N₂O₄
  • Molecular Weight : 483.31 g/mol
  • Key Features :
    • Two chlorine atoms at the 4-position of benzoyl and benzoate groups.
    • Reported to exhibit antibacterial activity, with MIC values of 12.5 µg/mL against Staphylococcus aureus .
  • Comparison :
    • The replacement of bromine (in the target compound) with chlorine reduces molecular weight and alters electronic effects. Chlorine’s higher electronegativity may enhance polar interactions but reduce lipophilicity (logP ≈ 3.8).
    • Crystallographic data (CCDC 854123) reveals a planar pyrazole ring, with dihedral angles of 15.2° between benzoyl and pyrazole planes, suggesting similar conformational rigidity to the brominated analog .
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-Difluorobenzoate
  • Molecular Formula : C₂₅H₁₈F₂N₂O₂S
  • Molecular Weight : 472.48 g/mol
  • Key Features :
    • Sulfanyl (S–) linker instead of sulfonyl (SO₂–), and 2,6-difluorobenzoate ester.
    • Higher solubility in polar aprotic solvents (e.g., DMSO) due to fluorine’s electron-withdrawing effects .
  • Fluorine atoms enhance membrane permeability but may reduce halogen bonding compared to bromine .

Heterocyclic and Functional Group Variations

Methyl 2-{[4-Formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzoate
  • Molecular Formula : C₁₇H₁₃F₃N₂O₃S
  • Molecular Weight : 406.36 g/mol
  • Key Features :
    • Trifluoromethyl (–CF₃) and formyl (–CHO) substituents on the pyrazole ring.
    • The –CF₃ group increases lipophilicity (logP ≈ 3.5) and resistance to cytochrome P450-mediated oxidation .
  • Formyl and trifluoromethyl groups introduce sites for covalent binding or metabolic conjugation, unlike the inert bromine in the target compound .
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Molecular Formula : C₂₁H₂₂N₄O₂
  • Molecular Weight : 362.43 g/mol
  • Key Features: Pyridazine heterocycle and phenethylamino linker. Reported as a kinase inhibitor with IC₅₀ values in the nanomolar range .
  • Comparison: The amino linker and pyridazine ring enhance hydrogen-bonding capacity, contrasting with the ester and sulfonyl groups of the target compound. Lower molecular weight and higher polarity may improve aqueous solubility but reduce membrane permeability .

Pharmacologically Active Pyrazole Derivatives

Teneligliptin Hydrobromide Hydrate
  • Molecular Formula : C₂₂H₃₄.₅N₆Br₂.₅O₂S
  • Molecular Weight : 725.44 g/mol
  • Key Features :
    • Piperazine and thiazolidine moieties linked to a pyrazole core.
    • Potent DPP-4 inhibitor (IC₅₀ = 1.8 nM) for type 2 diabetes treatment .
  • Comparison :
    • The peptidomimetic structure enables target-specific interactions, unlike the simpler ester-sulfonyl pyrazole.
    • Bromine in Teneligliptin is part of a hydrobromide salt, whereas the target compound’s bromine is covalently bonded to an aromatic ring .

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₂₃H₁₇BrN₂O₄S 497.37 Benzenesulfonyl, 3-bromobenzoate Not reported (structural focus)
4-(4-Chlorobenzoyl)-3-methyl-... 4-chlorobenzoate C₂₄H₁₇Cl₂N₂O₄ 483.31 4-Chlorobenzoyl, 4-chlorobenzoate Antibacterial (MIC 12.5 µg/mL)
[5-Methyl-4-(4-methylphenyl)sulfanyl...] C₂₅H₁₈F₂N₂O₂S 472.48 Sulfanyl, 2,6-difluorobenzoate Not reported
Methyl 2-{[4-formyl-1-methyl-3-(CF₃)...] C₁₇H₁₃F₃N₂O₃S 406.36 Formyl, trifluoromethyl Not reported
Teneligliptin Hydrobromide Hydrate C₂₂H₃₄.₅N₆Br₂.₅O₂S 725.44 Piperazine, thiazolidine DPP-4 inhibition (IC₅₀ 1.8 nM)

Research Findings and Implications

  • Electronic Effects : Bromine’s polarizability enhances halogen bonding in the target compound, whereas chlorine and fluorine rely more on electrostatic interactions .
  • Metabolic Stability: Sulfonyl groups (target compound) improve resistance to oxidative metabolism compared to sulfanyl or amino-linked analogs .
  • Biological Activity : While the target compound’s activity is underexplored, structural analogs demonstrate that pyrazole esters with halogen and sulfonyl groups are promising scaffolds for antimicrobial and enzyme-targeted therapies .

Biological Activity

The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate is a synthetic organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20BrN3O4SC_{23}H_{20}BrN_3O_4S. The compound features a pyrazole ring, a benzenesulfonyl group, and a bromobenzoate moiety, contributing to its diverse chemical reactivity and potential biological interactions.

PropertyValue
Molecular Weight482.39 g/mol
LogP (Partition Coefficient)3.96
Polar Surface Area71.68 Ų
Hydrogen Bond Acceptors9

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cellular signaling pathways. The sulfonyl and bromobenzoate groups are particularly important for its reactivity and biological efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism involves the modulation of signaling pathways associated with inflammation, such as NF-kB activation .

Anticancer Potential

Recent investigations have explored the anticancer properties of pyrazole derivatives. Some studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways . The specific effects of this compound on various cancer cell lines remain to be fully elucidated.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of pyrazole compounds, including the target compound, and evaluated their biological activities. The results indicated that specific substitutions on the pyrazole ring significantly influenced antimicrobial and anti-inflammatory activities .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of benzenesulfonamide derivatives. It was found that modifications at the benzenesulfonyl group could enhance biological activity, providing insights into optimizing drug design for better therapeutic outcomes .

Q & A

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate, and what are their respective yields?

The synthesis typically involves multi-step processes, starting with the condensation of substituted pyrazole precursors with aromatic aldehydes. For example, α,β-unsaturated ketones can be generated via Claisen-Schmidt condensation (e.g., 1,5-diarylpyrazole core templates), followed by cyclization using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) to form the pyrazole backbone . Yields vary depending on substituents: electron-withdrawing groups (e.g., halogens) on the benzoyl moiety may reduce reactivity, leading to lower yields (50–70%) compared to electron-donating groups (70–85%) .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For pyrazole derivatives, SCXRD confirms bond lengths (e.g., C–Br: ~1.89 Å), dihedral angles between aromatic rings, and supramolecular interactions (e.g., π-π stacking, hydrogen bonding). A study on a related 4-chlorobenzoyl pyrazole derivative reported C=O bond lengths of 1.21 Å and planar pyrazole rings, validated using software like APEX2 and SHELXL .

Q. What in vitro biological activities have been reported for this compound?

Pyrazole-sulfonamide hybrids exhibit antimicrobial and anti-inflammatory activity. For instance, analogs with 3-bromo substituents showed moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in broth microdilution assays . COX-2 inhibition has also been observed (IC₅₀: ~1.2 µM), attributed to the sulfonamide group’s ability to bind zinc in enzymatic active sites .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis to improve yield?

Optimization strategies include:

  • Catalyst screening : Copper(II) phosphonates or Mn/Fe-based coordination complexes enhance cyclization efficiency by stabilizing intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity, increasing yields by 15–20% compared to toluene .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side-product formation .

Q. What strategies are effective in resolving contradictory antimicrobial activity data across studies?

Discrepancies often arise from variations in bacterial strains, assay protocols, or substituent effects. To address this:

  • Standardize testing : Use CLSI/M07-A9 guidelines for broth microdilution and include positive controls (e.g., ciprofloxacin) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with bioactivity to identify pharmacophores .
  • Synergistic studies : Combine the compound with β-lactam antibiotics to assess potentiation effects, which may explain variability in standalone activity .

Q. What computational methods are employed to predict the reactivity of this compound?

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the 3-bromobenzoate moiety shows high electrophilicity at the carbonyl oxygen (f⁻: 0.15) .
  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120 and Tyr355) .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability (55%), guiding toxicity profiling .

Methodological Considerations

  • Spectral characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-3 methyl vs. C-5 bromo substituents) .
  • Crystallization : Slow evaporation from ethanol/acetone (1:1) produces diffraction-quality crystals for SCXRD .

Data Contradiction Analysis

Conflicting antimicrobial results may stem from:

  • Strain specificity : S. aureus (Gram-positive) may respond better to lipophilic derivatives (logP > 4), while E. coli (Gram-negative) requires compounds with lower molecular weight (<450 Da) for outer membrane penetration .
  • Substituent positioning : Meta-bromo groups on the benzoate moiety show higher activity than para-substituted analogs due to steric effects .

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